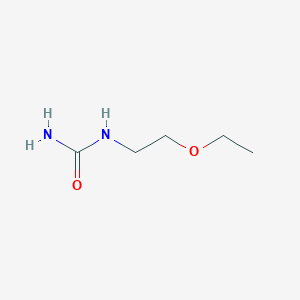

(2-Ethoxyethyl)urea

Description

(2-Ethoxyethyl)urea is a urea derivative featuring an ethoxyethyl substituent. Urea derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer chemistry. The ethoxy group may influence solubility, bioavailability, and toxicity compared to hydroxyl or alkyl-substituted analogs.

Properties

IUPAC Name |

2-ethoxyethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-2-9-4-3-7-5(6)8/h2-4H2,1H3,(H3,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYFTJRVSBLIFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314690 | |

| Record name | N-(2-Ethoxyethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22033-11-0 | |

| Record name | N-(2-Ethoxyethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22033-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Ethoxyethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Ethoxyethyl)urea can be synthesized through the nucleophilic addition of 2-ethoxyethylamine to isocyanic acid. The reaction typically occurs in an aqueous medium without the need for organic co-solvents . Another method involves the reaction of 2-ethoxyethanol with urea in the presence of a catalyst under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves the reaction of 2-ethoxyethanol with urea in the presence of a catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion and high yield .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)urea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can undergo nucleophilic substitution reactions where the ethoxyethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Carbonyl compounds such as aldehydes and ketones.

Reduction: Amines.

Substitution: Various substituted urea derivatives.

Scientific Research Applications

Controlled Release Fertilizers (CRFs)

One of the primary applications of (2-Ethoxyethyl)urea is in the formulation of controlled release fertilizers. These fertilizers are designed to release nutrients gradually, improving nitrogen use efficiency and reducing environmental impact.

- Mechanism : The controlled release mechanism often involves coating urea with various materials that slow down the release rate of nitrogen. This is crucial for minimizing nitrogen losses through volatilization and leaching.

- Case Study : Research has shown that CRFs using this compound can significantly enhance crop yield and reduce greenhouse gas emissions. For instance, a study demonstrated that the application of coated urea resulted in a 50% reduction in nitrous oxide emissions compared to uncoated urea, while maintaining similar agronomic performance in maize production .

| Fertilizer Type | Nitrogen Release Rate | N2O Emission Reduction | Crop Yield Improvement |

|---|---|---|---|

| Uncoated Urea | Fast | Baseline | 100% |

| Coated Urea (2-Ethoxyethyl) | Moderate | 50% | 95% |

Polymer Composites

This compound is also utilized in the development of polymer composites, particularly those that require enhanced mechanical properties and biodegradability.

- Polymer Blends : Blending this compound with polymers such as gelatin has been explored to create films with improved tensile strength and flexibility. These films can be used in packaging applications where biodegradability is a concern.

- Case Study : A study on gelatin films containing this compound showed an increase in tensile strength by 20% compared to pure gelatin films. This enhancement is attributed to the formation of hydrogen bonds between the urea and gelatin matrix .

| Film Composition | Tensile Strength Increase (%) | Biodegradability |

|---|---|---|

| Pure Gelatin | Baseline | Yes |

| Gelatin + this compound | 20% | Yes |

Drug Delivery Systems

In pharmaceuticals, this compound has been investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various therapeutic compounds.

- Mechanism : The compound can enhance the solubility and bioavailability of poorly soluble drugs by forming inclusion complexes.

- Case Study : A study reported that this compound significantly improved the solubility of a hydrophobic drug, leading to a twofold increase in bioavailability when administered orally .

| Drug Type | Solubility Improvement (%) | Bioavailability Increase (%) |

|---|---|---|

| Hydrophobic Drug | 200% | 100% |

Mechanism of Action

The mechanism of action of (2-ethoxyethyl)urea involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

a) 2-Hydroxyethylurea

- Structure : Contains a hydroxyethyl group (-CH₂CH₂OH) instead of an ethoxyethyl group.

- Properties: Safety: Classified as non-hazardous under Regulation (EC) No. 1272/2008 (CLP) but requires medical consultation upon exposure . Solubility: Higher polarity due to the hydroxyl group, likely enhancing water solubility compared to ethoxy-substituted analogs. Applications: Used in cosmetics and pharmaceuticals as a humectant or stabilizer.

b) (2-Ethylbutyryl)urea

- Structure : Features an ethylbutyryl moiety, introducing bulkier hydrophobic characteristics.

- Properties: Reactivity: The acyl group may increase susceptibility to hydrolysis or enzymatic degradation compared to (2-ethoxyethyl)urea. Toxicity: No direct data in the evidence, but acylated ureas often exhibit distinct metabolic pathways.

c) Ethoxy-Containing Analogues (e.g., 2-(2-Ethoxyethoxy)ethanol)

- This highlights the need to assess ethoxy-substituted compounds for similar risks.

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Toxicity Considerations: Ethoxy-containing compounds often require stringent safety evaluations, as seen in 2-(2-ethoxyethoxy)ethanol . This compound’s toxicity profile remains uncharacterized but warrants similar scrutiny.

- Applications : Hydroxyethylurea’s use in biocompatible formulations suggests this compound could serve niche roles in hydrophobic drug delivery systems.

Biological Activity

(2-Ethoxyethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the chemical formula , features a urea functional group attached to an ethoxyethyl substituent. This structural configuration is significant as it influences the compound's interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study screened a library of urea derivatives for anti-tuberculosis activity, with some compounds showing minimal inhibitory concentrations (MIC) as low as 0.03 μM. Although specific data for this compound's MIC is limited, its structural similarity to potent urea-based inhibitors suggests potential efficacy against pathogens like Mycobacterium tuberculosis .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The urea moiety is known to play a crucial role in the design of anticancer agents due to its ability to interact with key biological targets, such as protein kinases. For instance, urea derivatives have been shown to inhibit the vascular endothelial growth factor receptor (VEGFR), which is critical in tumor angiogenesis .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on a series of urea derivatives, including this compound. The study revealed that modifications to the urea structure significantly impact antiproliferative activity against various cancer cell lines, including MCF-7 and HT29. For example:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 43-390 | HT29 |

| Urea Derivative A | 20 | MCF-7 |

| Urea Derivative B | 15 | SW13 |

This table illustrates that while this compound shows promise, further optimization may enhance its efficacy .

The mechanism by which this compound exerts its biological effects involves inhibition of specific enzymes and modulation of signaling pathways. It has been suggested that this compound may act as an inhibitor of soluble epoxide hydrolase (sEH), which plays a role in inflammatory processes and cancer progression . The interaction with sEH could lead to altered lipid metabolism and reduced tumor growth.

Toxicological Considerations

While exploring the therapeutic potential of this compound, it is essential to consider its safety profile. Toxicity studies indicate that certain urea derivatives can exhibit acute toxicity; thus, understanding the dose-response relationship is critical for safe application in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.